molecular formula C15H20O3 B12662918 4-(3-Oxobutyl)phenyl isovalerate CAS No. 84812-71-5

4-(3-Oxobutyl)phenyl isovalerate

Cat. No.: B12662918
CAS No.: 84812-71-5
M. Wt: 248.32 g/mol
InChI Key: TXFRWSBGEBFNFP-UHFFFAOYSA-N
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Description

4-(3-Oxobutyl)phenyl isovalerate: is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.3175 g/mol It is a phenyl ester derivative, specifically an ester of 3-methylbutanoic acid and 4-(3-oxobutyl)phenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxobutyl)phenyl isovalerate typically involves the esterification of 4-(3-oxobutyl)phenol with isovaleric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the pure compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxobutyl)phenyl isovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed:

Scientific Research Applications

4-(3-Oxobutyl)phenyl isovalerate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Oxobutyl)phenyl isovalerate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its ester functional group allows it to participate in hydrolysis reactions, releasing the active phenol and isovaleric acid components. These components can then interact with cellular targets, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(3-Oxobutyl)phenyl acetate
  • 4-(3-Oxobutyl)phenyl butyrate
  • 4-(3-Oxobutyl)phenyl propionate

Comparison: 4-(3-Oxobutyl)phenyl isovalerate is unique due to its specific ester linkage with isovaleric acid, which imparts distinct chemical and biological properties. Compared to its analogs, such as 4-(3-Oxobutyl)phenyl acetate, it may exhibit different reactivity and stability profiles. The choice of ester group can influence the compound’s solubility, volatility, and interaction with biological targets, making this compound a valuable compound for targeted research applications .

Properties

CAS No.

84812-71-5

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] 3-methylbutanoate

InChI

InChI=1S/C15H20O3/c1-11(2)10-15(17)18-14-8-6-13(7-9-14)5-4-12(3)16/h6-9,11H,4-5,10H2,1-3H3

InChI Key

TXFRWSBGEBFNFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1=CC=C(C=C1)CCC(=O)C

Origin of Product

United States

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